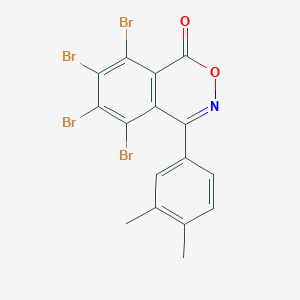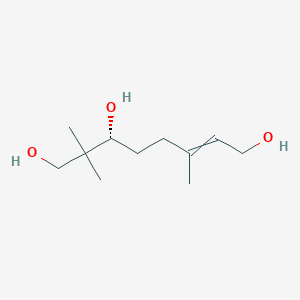
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol is an organic compound with a complex structure that includes multiple functional groups. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. It is used in various fields, including chemistry, biology, and industry, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common method involves the use of stereoselective reactions to introduce the chiral centers. For example, starting from a suitable precursor, a series of reactions such as hydroboration-oxidation, epoxidation, and reduction can be employed to construct the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate hydrogenation reactions, while specific ligands can be employed to control the stereochemistry of the product. The use of continuous flow reactors can also enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol: shares similarities with other compounds such as this compound and this compound.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of multiple functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
845734-48-7 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol |
InChI |
InChI=1S/C11H22O3/c1-9(6-7-12)4-5-10(14)11(2,3)8-13/h6,10,12-14H,4-5,7-8H2,1-3H3/t10-/m1/s1 |
Clave InChI |
HXSSQLQYXYIMPU-SNVBAGLBSA-N |
SMILES isomérico |
CC(=CCO)CC[C@H](C(C)(C)CO)O |
SMILES canónico |
CC(=CCO)CCC(C(C)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


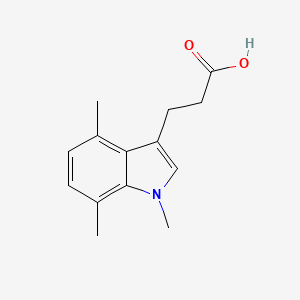
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
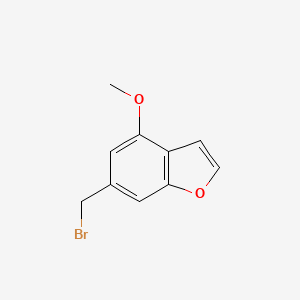

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
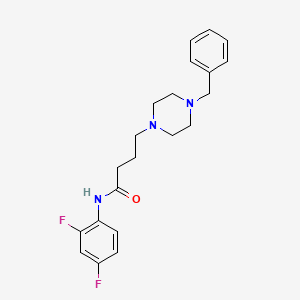
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
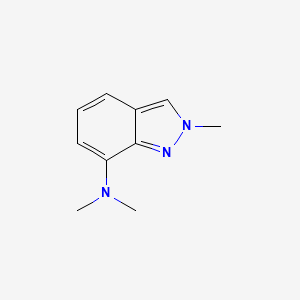
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
